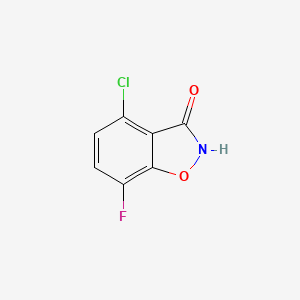

4-Chloro-7-fluoro-1,2-benzoxazol-3-ol

Description

Significance of Halogenated Benzoxazole (B165842) Scaffolds in Contemporary Chemical Research

The strategic incorporation of halogen atoms into organic molecules is a cornerstone of modern medicinal chemistry. tutorchase.comresearchgate.net Halogenation of the benzoxazole scaffold can dramatically alter a compound's physicochemical properties, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. tutorchase.com Fluorine and chlorine, as seen in 4-Chloro-7-fluoro-1,2-benzoxazol-3-ol, are particularly important.

Fluorine, being the most electronegative element, can significantly modify the acidity or basicity of nearby functional groups and form strong bonds with carbon, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov The introduction of fluorine can also improve a molecule's ability to permeate cell membranes and interact with enzyme receptors. nih.gov Chlorine, while less electronegative than fluorine, is larger and more polarizable, which allows it to form halogen bonds—a type of noncovalent interaction that can contribute favorably to the stability of a ligand-target complex. researchgate.netnih.gov

Research has demonstrated that the presence of electron-withdrawing groups like chloro and bromo on benzisoxazole scaffolds can lead to excellent antimicrobial activity. nih.gov This highlights the general principle that halogenation is a powerful tool for enhancing the biological efficacy of the benzoxazole core. The dual halogenation in this compound suggests a design intended to leverage these effects to create a molecule with fine-tuned properties for potential applications in drug discovery or materials science.

Historical and Current Perspectives on the Benzoxazole Core as a Privileged Structure

The benzoxazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, was first discovered by Hantzsch in 1887. wisdomlib.org Since then, it has become recognized as a "privileged structure" in medicinal chemistry. researchgate.netbenthamscience.com This term describes a molecular scaffold that is capable of binding to multiple biological targets with high affinity, making it a versatile framework for drug discovery. nih.gov

The significance of the benzoxazole core stems from its structural and electronic properties. It is a planar, aromatic system that can be considered a structural isostere of naturally occurring nucleic bases like adenine (B156593) and guanine, which may allow its derivatives to interact readily with biopolymers in living systems. ijpbs.comjocpr.com This versatility has led to the development of a vast number of benzoxazole derivatives with a wide spectrum of pharmacological activities. nih.gov Marketed drugs containing the benzoxazole moiety include the nonsteroidal anti-inflammatory drugs (NSAIDs) flunoxaprofen (B1672895) and benoxaprofen, and the muscle relaxant chlorzoxazone. nih.gov The isomeric 1,2-benzoxazole (benzisoxazole) scaffold is similarly privileged and is found in numerous compounds with diverse therapeutic applications. nih.govrsc.org

The continued interest in this scaffold is driven by its synthetic accessibility and the broad range of biological activities its derivatives exhibit, reinforcing its status as a highly favorable starting point for the design of new bioactive molecules. researchgate.netchemistryjournal.net

Electronic and Structural Attributes of the 1,2-Benzoxazole Ring System with Halogenation

The 1,2-benzoxazole (benzisoxazole) ring is a bicyclic heteroaromatic system. Its planarity and conjugated π-electron system are fundamental to its chemical stability and its ability to participate in various chemical interactions, including π-π stacking with biological macromolecules.

The introduction of halogen substituents, specifically a chlorine atom at the 4-position and a fluorine atom at the 7-position, profoundly modifies the electronic landscape of the benzoxazole core. Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring system, which can influence the molecule's reactivity in electrophilic aromatic substitution reactions and alter the pKa of the hydroxyl group at the 3-position. rsc.org

Furthermore, the halogens' lone pairs of electrons can participate in resonance, donating electron density back to the ring (+R effect). For fluorine, this resonance effect is often outweighed by its powerful inductive effect. The substitution of fluorine onto an aromatic ring introduces new π-orbitals that are lower in energy than the original aromatic orbitals, which can lead to further stabilization of the ring. acs.org

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-fluoro-1,2-benzoxazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO2/c8-3-1-2-4(9)6-5(3)7(11)10-12-6/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIKXAPUNCHUEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)ONC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Chemical Reactivity and Mechanistic Elucidation of 4 Chloro 7 Fluoro 1,2 Benzoxazol 3 Ol

Electronic Effects of Chlorine and Fluorine Substituents on Ring Activation

The chlorine and fluorine atoms attached to the benzene (B151609) ring of 4-Chloro-7-fluoro-1,2-benzoxazol-3-ol play a crucial role in modulating its reactivity. These halogen substituents exert strong inductive electron-withdrawing effects, which are fundamental to the compound's chemical character.

Enhanced Electrophilicity of the Benzoxazole (B165842) Ring System

The potent electron-withdrawing nature of both chlorine and fluorine significantly lowers the electron density of the aromatic ring. This reduction in electron density enhances the electrophilic character of the benzoxazole ring system, making it more susceptible to nucleophilic attack. This effect is a consequence of the halogens' ability to pull electron density from the ring, thereby creating a more electron-deficient, and thus more reactive, environment. nih.gov

Impact on Hydroxyl Group Acidity and Proton Transfer Equilibria

The electronic influence of the halogen substituents extends to the hydroxyl group at the 3-position. By withdrawing electron density, the chlorine and fluorine atoms stabilize the conjugate base formed upon deprotonation of the hydroxyl group. This stabilization facilitates the release of the proton, thereby increasing the acidity of the hydroxyl group. The positioning of a fluoro group can have a potent effect on the hydrogen-bonding property of a hydroxyl group. nih.gov

Nucleophilic Aromatic Substitution Reactions on Halogenated Positions

The electron-deficient nature of the benzoxazole ring, induced by the halogen substituents, makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces one of the halogen atoms on the aromatic ring. The rate and regioselectivity of these substitutions are dependent on the nature of the nucleophile and the specific reaction conditions. Halogens that are activated towards nucleophilic aromatic substitution are valuable for creating functional materials and diverse heterocyclic compounds. nih.gov Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to the higher polarization of the carbon-fluorine bond.

Oxidative and Reductive Transformations of the Benzoxazole Moiety

The benzoxazole core can undergo both oxidative and reductive transformations, leading to a variety of derivatives.

Oxidative Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reagents and conditions employed. For instance, silver-mediated oxidation has been used in the synthesis of benzoxazoles from imines. researchgate.net

Reductive Reactions: Reduction of the benzoxazole ring can also be achieved. For example, catalytic hydrogenation using reagents like sodium borohydride (B1222165) in the presence of a palladium-carbon catalyst can be employed to reduce specific functional groups. rsc.org

Electrophilic Functionalization and Regiochemical Control

While the electron-withdrawing nature of the halogens deactivates the ring towards electrophilic aromatic substitution, these reactions can still occur under forcing conditions. The directing effects of the existing substituents (chloro, fluoro, and the benzoxazole core) will govern the position of the incoming electrophile. The interplay of these directing effects determines the regiochemical outcome of the functionalization.

Advanced Functionalization and Derivatization Strategies of the 1,2-Benzoxazol-3-ol Scaffold

The 1,2-benzoxazol-3-ol scaffold is a versatile platform for the development of new chemical entities. nih.gov Derivatization can be achieved through various reactions targeting the hydroxyl group or the aromatic ring. For instance, the hydroxyl group can be alkylated, acylated, or converted to other functional groups. The aromatic ring can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. These advanced strategies allow for the synthesis of a diverse library of compounds with potentially interesting biological or material properties.

Modification at the Hydroxyl Group

The hydroxyl group at the 3-position of the 1,2-benzoxazole ring is a key site for chemical modification. Its reactivity is analogous to that of a vinylogous carboxylic acid, exhibiting both O- and N-nucleophilicity due to tautomerism between the enol (1,2-benzoxazol-3-ol) and keto (1,2-benzisoxazolin-3-one) forms.

Alkylation reactions of the parent 1,2-benzisoxazol-3-ol have been shown to yield a mixture of O- and N-alkylated products, with the ratio of isomers being dependent on the reaction conditions and the nature of the alkylating agent. thieme-connect.de For instance, reaction with methyl iodide or diazomethane (B1218177) typically results in both 3-methoxy-1,2-benzisoxazole and 2-methyl-1,2-benzisoxazolin-3-one. Benzylation has been reported to be more complex, also yielding a mixture of O- and N-benzylated products.

In contrast, acylation reactions of 1,2-benzisoxazol-3-ol are reported to be highly regioselective, occurring exclusively at the oxygen atom to afford the corresponding 3-acyloxy-1,2-benzisoxazole derivatives. thieme-connect.de This selectivity is attributed to the harder nature of the acylating agent favoring reaction with the harder oxygen nucleophile.

While specific studies on this compound are not extensively documented in publicly available literature, the principles of O- and N-alkylation and O-acylation observed for the parent compound are expected to apply. The electron-withdrawing effects of the chlorine and fluorine atoms would likely increase the acidity of the hydroxyl group, potentially influencing the nucleophilicity of the oxygen and nitrogen atoms and thus the regioselectivity of alkylation.

Table 1: Reactivity of the Hydroxyl Group in 1,2-Benzoxazol-3-ol Analogs

| Reaction Type | Reagent Example | Product Type(s) | Regioselectivity |

| Alkylation | Methyl Iodide | O-methylated and N-methylated | Mixture of isomers |

| Benzylation | Benzyl Bromide | O-benzylated and N-benzylated | Mixture of isomers |

| Acylation | Acetyl Chloride | O-acylated | Regioselective for Oxygen |

Introduction of Diverse Substituents via Cross-Coupling and Other Transformations

The chloro and fluoro substituents on the benzene ring of this compound present opportunities for the introduction of diverse substituents through cross-coupling reactions. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

While no specific examples of cross-coupling reactions on this compound are readily available in the surveyed literature, the general principles of these reactions on halogenated aromatic compounds can be extrapolated. The relative reactivity of the C-Cl and C-F bonds in nucleophilic aromatic substitution and cross-coupling reactions is well-established. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This differential reactivity could potentially allow for selective functionalization at the 4-position.

For instance, a Suzuki-Miyaura coupling could potentially be employed to introduce an aryl or heteroaryl group at the 4-position by reacting this compound with a boronic acid in the presence of a suitable palladium catalyst and base. Similarly, a Buchwald-Hartwig amination could be used to introduce a variety of amine functionalities at the same position.

Nucleophilic aromatic substitution (SNAr) reactions could also be a viable strategy for modifying the aromatic ring, particularly for the displacement of the fluorine atom, which is generally more susceptible to SNAr than chlorine, especially if activated by an ortho or para electron-withdrawing group. However, the position of the fluorine atom at C-7 relative to the oxazole (B20620) ring might not provide sufficient activation for facile substitution under standard conditions.

Utilization of Related Benzoxadiazole Reagents for Derivatization Studies

While the focus of this article is on this compound, the derivatization strategies employed for structurally related heterocyclic systems, such as benzoxadiazoles, can provide valuable insights into potential synthetic pathways. Benzoxadiazole derivatives, often referred to as benzofurazans, are widely used as fluorescent labeling reagents and as building blocks in the synthesis of complex organic molecules.

The reactivity of halogenated benzoxadiazoles has been extensively studied. For example, 4-chloro-7-nitrobenzofurazan (B127121) is a well-known reagent for the modification of thiol groups in proteins. The chloro group at the 4-position is highly susceptible to nucleophilic substitution by thiols. This high reactivity is due to the strong electron-withdrawing effect of the nitro group and the benzofurazan (B1196253) ring system.

By analogy, the chloro group at the 4-position of this compound could potentially undergo nucleophilic substitution with various nucleophiles, although likely under more forcing conditions than with the highly activated nitro-substituted benzofurazan. The exploration of such reactions could lead to a wide range of derivatives with potentially interesting biological or material properties.

Furthermore, the synthesis of various substituted benzisoxazoles for medicinal chemistry applications often involves the construction of the heterocyclic ring from appropriately substituted precursors. These synthetic strategies allow for the introduction of a wide variety of functional groups on the benzene ring, which can then be further modified. This modular approach to the synthesis of benzisoxazole derivatives highlights the importance of this scaffold as a versatile building block in drug discovery and development.

Computational Chemistry and Theoretical Characterization of 4 Chloro 7 Fluoro 1,2 Benzoxazol 3 Ol

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. For a molecule like 4-Chloro-7-fluoro-1,2-benzoxazol-3-ol, DFT calculations would be instrumental in elucidating its fundamental electronic and structural properties. These calculations would typically be performed using a specific functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to ensure reliable results. researchgate.net

Elucidation of Electronic Structure: Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's kinetic stability and optical properties. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher propensity for chemical reactions. For this compound, a DFT calculation would map the spatial distribution of these orbitals and quantify their energy levels, thereby predicting its electronic behavior.

Analysis of Intramolecular Interactions and Charge Distribution (NBO Analysis)

Natural Bond Orbital (NBO) analysis is a powerful tool used to dissect the intramolecular bonding and interactions within a molecule. researchgate.net By transforming the complex many-electron wavefunction into a set of localized orbitals, NBO analysis provides a clear picture of charge distribution, hybridization, and delocalization effects. For this compound, this analysis would reveal the nature of the bonds between its constituent atoms and quantify the extent of hyperconjugative interactions, which are crucial for understanding its stability. The analysis of donor-acceptor interactions within the NBO framework can elucidate the charge transfer occurring within the molecule. researchgate.net

Prediction of Spectroscopic Parameters (e.g., GIAO-NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, aiding in the structural elucidation of new compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.net By performing GIAO calculations at the DFT level, one could predict the 1H and 13C NMR spectra of this compound. These theoretical chemical shifts, when compared with experimental data, can confirm the proposed molecular structure and provide detailed insights into the electronic environment of each nucleus.

Reactivity Indices and Energetic Landscape Studies

Fukui Functions and Localized Reactivity Descriptors

Fukui functions are reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui functions for this compound, it would be possible to predict the sites most susceptible to nucleophilic, electrophilic, and radical attack. This information is invaluable for understanding and predicting the regioselectivity of its chemical reactions.

Bond Dissociation Energies and Thermodynamic Stability Profiles

Computational Studies on Reaction Mechanisms and Transition States

There are currently no available computational studies that specifically detail the reaction mechanisms and transition states involved in the synthesis or reactivity of this compound. Such studies would be invaluable for optimizing synthetic routes and understanding the compound's stability and potential reactions.

In a broader context, computational studies on related benzoxazole (B165842) derivatives often employ Density Functional Theory (DFT) to elucidate reaction pathways. These investigations typically map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which are critical in predicting reaction rates and feasibility.

A hypothetical computational study on the formation of this compound would likely investigate the cyclization step, which is characteristic of benzoxazole synthesis. The calculations would aim to determine the most energetically favorable pathway and the geometry of the transition state, taking into account the electronic effects of the chlorine and fluorine atoms on the benzene (B151609) ring.

Molecular Dynamics and Conformational Studies of the Benzoxazole System

Specific molecular dynamics simulations or conformational studies for this compound are not found in the current body of scientific literature. These studies are essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn govern its interactions with biological targets or other molecules.

Molecular dynamics simulations for similar benzoxazole systems often explore the conformational landscape of the molecule over time, providing insights into its dynamic behavior. Such simulations can reveal the most stable conformations and the energy barriers between them. For this compound, a key area of interest would be the orientation of the hydroxyl group and the potential for intramolecular hydrogen bonding, which could be influenced by the adjacent chloro and fluoro substituents.

Conformational analysis, often performed using computational methods, would systematically explore the possible spatial arrangements of the atoms in this compound to identify the lowest energy conformers. This information is fundamental for structure-activity relationship (SAR) studies, which are crucial in the design of new therapeutic agents.

While the specific computational and theoretical data for this compound is not yet available, the established methodologies used for the broader benzoxazole class provide a clear roadmap for future research into this particular compound. Such studies will be instrumental in unlocking its full potential and understanding its unique chemical and physical properties.

Advanced Analytical and Spectroscopic Techniques for Structural and Purity Assessment in Research

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of 4-Chloro-7-fluoro-1,2-benzoxazol-3-ol. By providing an exact mass, HRMS allows for the confident determination of the elemental composition of the molecule. The technique's high resolving power can distinguish between molecules with very similar nominal masses. Furthermore, fragmentation analysis, often achieved through techniques like tandem mass spectrometry (MS/MS), can provide valuable insights into the compound's structure by breaking the molecule into smaller, identifiable pieces. This fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation.

Hypothetical HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇H₃ClFNO₃ |

| Monoisotopic Mass | 202.9789 u |

| Major Isotopic Peaks | [M+H]⁺, [M+Na]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. ¹³C NMR offers insights into the carbon framework of the molecule. Given the presence of a fluorine atom, ¹⁹F NMR is also essential for confirming its location on the aromatic ring and studying its coupling with neighboring protons. 2D NMR experiments are then used to piece together the complete molecular structure by establishing correlations between different nuclei.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorption (λmax), is useful for characterizing the chromophoric system of the benzoxazole (B165842) ring. Fluorescence spectroscopy could also be employed to investigate the compound's emissive properties upon excitation at a suitable wavelength, providing insights into its photophysical behavior.

Chromatographic Methods for Separation and Purity Profiling

Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. A suitable HPLC method would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase that allows for the separation of the target compound from any starting materials, byproducts, or degradation products. The purity of the compound is typically determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Hypothetical HPLC Purity Analysis Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.2 min |

Exploration of 4 Chloro 7 Fluoro 1,2 Benzoxazol 3 Ol in Advanced Chemical Applications

Role as a Key Intermediate in Complex Heterocyclic Synthesis

The 1,2-benzisoxazole (B1199462) nucleus is a versatile precursor in organic synthesis, valued for its utility in constructing more complex heterocyclic systems. e-journals.inchim.it Derivatives of 1,2-benzisoxazole can be synthesized through various routes, with a common method being the base-catalyzed cyclization of o-hydroxy ketoximes. e-journals.in These scaffolds serve as pivotal intermediates for a range of chemical transformations.

The reactivity of the 1,2-benzisoxazole ring, particularly its susceptibility to ring-opening and rearrangement reactions, makes it a valuable synthon. For instance, the N-O bond is relatively weak and can be cleaved under various conditions to generate reactive intermediates. This property allows for the transformation of the benzisoxazole core into other important heterocyclic structures, such as benzoxazoles, quinolines, and other fused systems.

For 4-Chloro-7-fluoro-1,2-benzoxazol-3-ol , the presence of the chloro and fluoro substituents on the benzene (B151609) ring would modulate the reactivity of the entire molecule. These electron-withdrawing groups would influence the acidity of the 3-hydroxyl group and affect the electron density of the aromatic ring, thereby impacting its reactivity in electrophilic and nucleophilic substitution reactions. This tailored reactivity makes such halogenated intermediates valuable for the synthesis of specifically functionalized target molecules. nih.gov

Table 1: Potential Synthetic Transformations of the 1,2-Benzisoxazole Core

| Reaction Type | Description | Potential Products |

| Reductive Ring Opening | Cleavage of the N-O bond using reducing agents. | o-Hydroxy amino ketones/imines |

| Thermal/Photochemical Rearrangement | Rearrangement to form more stable isomers. | Benzoxazolinones, benzoxazoles |

| Base-catalyzed Rearrangement | Ring transformation in the presence of a base. | 2-cyanophenols |

| Cycloaddition Reactions | Acting as a dienophile or dipole in cycloadditions. | Fused heterocyclic systems |

Development of Novel Fluorophores and Optical Materials

The benzoxazole (B165842) scaffold is a well-established chromophore and is a core component in many fluorescent compounds and optical materials. acs.orgperiodikos.com.br Its rigid, planar structure and extended π-conjugated system are conducive to strong fluorescence with high quantum yields. rsc.org The photophysical properties of benzoxazole derivatives, including their absorption and emission wavelengths, can be finely tuned by introducing various substituents onto the benzoxazole ring system.

Fluorine substitution, in particular, is a powerful strategy for modifying the electro-optical properties of organic materials. mdpi.com The introduction of fluorine atoms can enhance fluorescence quantum yields, improve photostability, and alter the emission color. For instance, fluorinated benzoxazole-terminated liquid crystals have been shown to exhibit high birefringence and large dielectric anisotropy, making them suitable for applications in emerging optical devices. mdpi.com Similarly, 2-aryl-perfluorobenzoxazoles have been synthesized and shown to have fluorescence quantum yields up to 99%. rsc.org

Given these precedents, This compound and its derivatives are promising candidates for the development of novel fluorophores. The combined electronic effects of the chloro and fluoro substituents could lead to unique photophysical properties. These compounds could potentially be used as fluorescent probes for sensing metal ions or biological molecules, or as building blocks for more complex optical materials like organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Table 2: Influence of Halogen Substitution on Benzoxazole Photophysical Properties

| Substituent | Typical Effect on Fluorescence | Potential Application | Reference |

| Fluorine | Increased quantum yield, blue shift in emission | OLEDs, liquid crystals, fluorescent probes | rsc.orgmdpi.com |

| Chlorine | Can induce heavy-atom effect, leading to phosphorescence | Phosphorescent probes, photosensitizers | N/A |

| Bromo | Similar to chlorine, enhances intersystem crossing | Materials for photodynamic therapy | N/A |

Application as Chiral Auxiliaries and Receptors in Asymmetric Transformations

Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. wikipedia.orgnih.gov Various heterocyclic structures have been successfully employed as chiral auxiliaries, where the inherent chirality of the auxiliary directs the stereochemical outcome of a reaction. springerprofessional.de While the use of benzoxazoles themselves as the primary chiral scaffold is less common than oxazolidinones (Evans auxiliaries), their rigid structure makes them attractive candidates for the design of new chiral ligands and auxiliaries. researchgate.netresearchgate.net

For a molecule like This compound to be used as a chiral auxiliary, it would first need to be resolved into its individual enantiomers or synthesized in an enantiomerically pure form. Once obtained in a chiral form, it could be attached to a prochiral substrate. The steric and electronic properties of the benzoxazole auxiliary would then influence the approach of reagents, leading to a diastereoselective transformation. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

The development of chiral receptors for molecular recognition is another area where benzoxazole scaffolds could be applied. The defined three-dimensional structure and the potential for hydrogen bonding and π-π stacking interactions make them suitable for recognizing and binding to specific enantiomers of guest molecules.

Investigational Use as Ligands in Catalysis

The benzoxazole moiety can act as a ligand for transition metals, forming stable complexes that can be used as catalysts in a variety of organic transformations. nih.gov The nitrogen atom of the oxazole (B20620) ring is a potential coordination site for metal ions. By modifying the substituents on the benzoxazole ring, the electronic and steric properties of the resulting metal complex can be fine-tuned, thereby influencing its catalytic activity and selectivity.

For example, benzoxazole-based ligands have been used in copper-catalyzed carboxylation reactions with carbon dioxide. researchgate.net Vanadium complexes with oxazole-containing ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com Furthermore, metal complexes of benzoxazole derivatives have been investigated for their potential to reverse multidrug resistance in bacteria, suggesting a role in bioinorganic chemistry. nih.gov

Design and Synthesis of Advanced Materials Incorporating Benzoxazole Scaffolds

The benzoxazole ring is a component of several high-performance polymers, prized for their exceptional thermal stability, mechanical strength, and chemical resistance. acs.org Polybenzoxazoles (PBOs) are a class of polymers that have gained prominence as heat-resistant materials, often used in the form of fibers. acs.org The rigid-rod nature of the PBO backbone contributes to its outstanding properties.

Research into novel benzoxazole-containing polymers is ongoing, with a focus on improving processability and introducing new functionalities. For instance, benzoxazine (B1645224) resins can be thermally converted into cross-linked polybenzoxazoles, offering a more processable route to these high-performance materials. acs.orgresearchgate.net Poly(benzoxazole imide)s have also been synthesized and shown to have high glass transition temperatures and excellent thermal stability. rsc.org

The incorporation of This compound or its derivatives as monomers in polymerization reactions could lead to the development of new advanced materials. The presence of fluorine could enhance properties such as thermal stability, chemical resistance, and hydrophobicity, while also lowering the dielectric constant, which is desirable for microelectronics applications. The chlorine atom could provide a site for further post-polymerization modification. These materials could find applications in aerospace, electronics, and as components of composites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.